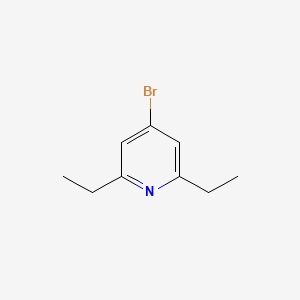

4-Bromo-2,6-diethylpyridine

説明

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Beyond

Halogenated pyridines are a class of heterocyclic compounds that serve as crucial precursors in a wide array of synthetic transformations. benthambooks.com Their utility stems from the presence of a halogen atom on the electron-deficient pyridine ring, which can be readily displaced or participate in various cross-coupling reactions. nih.gov This reactivity allows for the introduction of diverse functional groups, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. benthambooks.comnih.gov

The development of new methods for the selective halogenation of pyridines is an active area of research, as traditional methods often require harsh conditions. nih.gov The strategic placement of halogens, such as bromine, on the pyridine scaffold provides a versatile handle for chemists to elaborate molecular complexity.

Overview of the Academic Research Landscape for 4-Bromo-2,6-diethylpyridine

While broad research exists for halogenated pyridines, specific academic inquiry into this compound is more niche. Much of the available information comes from chemical suppliers and databases, highlighting its role as a building block in organic synthesis. The compound is often listed as an intermediate for creating more complex molecules. For instance, it is a reagent used in the synthesis of novel isoquinoline (B145761) derivatives which have potential applications in pharmaceutical and biomedical research. cookechem.com

Research on structurally similar compounds, such as 4-Bromo-2,6-dimethylpyridine (B109321), provides insights into the potential reactivity and applications of the diethyl analogue. cookechem.comcymitquimica.com The presence of the two ethyl groups at the 2 and 6 positions influences its hydrophobic character and solubility in organic solvents. cymitquimica.com

Structural Attributes and Their Implications for Chemical Reactivity and Potential Applications

The structure of this compound is key to its chemical behavior. The pyridine ring is an aromatic heterocycle containing a nitrogen atom, which imparts distinct electronic properties. The two ethyl groups at the 2 and 6 positions provide steric hindrance around the nitrogen and adjacent carbons, which can influence the regioselectivity of reactions. These alkyl groups also increase the compound's hydrophobicity. cymitquimica.com

The bromine atom at the 4-position is the primary site of reactivity. cymitquimica.com Its presence makes the C4 carbon susceptible to nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the facile introduction of various functionalities, making this compound a valuable intermediate for the synthesis of substituted pyridines.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 877133-54-5 | C9H12BrN | 214.10 | Two ethyl groups at positions 2 and 6. cymitquimica.com |

| 4-Bromo-2,6-dimethylpyridine | 5093-70-9 | C7H8BrN | 186.05 | Two methyl groups at positions 2 and 6. sigmaaldrich.comsigmaaldrich.com |

| 4-bromo-2,6-diethynylpyridine | Not Available | C9H4BrN | 206.04 | Two ethynyl (B1212043) groups at positions 2 and 6. uni.lu |

| Diethyl 4-bromopyridine-2,6-dicarboxylate | 112776-83-7 | C11H12BrNO4 | 302.12 | Two diethyl carboxylate groups at positions 2 and 6. chemicalbook.comsmolecule.com |

Table 2: Compound Identifiers

| Compound Name | IUPAC Name | InChI | InChIKey | Canonical SMILES |

| This compound | This compound | InChI=1S/C9H12BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | Not Available | CCC1=CC(=CC(=N1)CC)Br |

| 4-Bromo-2,6-dimethylpyridine | 4-bromo-2,6-dimethylpyridine | InChI=1S/C7H8BrN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | VTRFAYHJKSKHGY-UHFFFAOYSA-N | CC1=CC(=CC(=N1)C)Br nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2,6-diethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIRPCMWTLMPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670487 | |

| Record name | 4-Bromo-2,6-diethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877133-54-5 | |

| Record name | 4-Bromo-2,6-diethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2,6 Diethylpyridine

Direct Halogenation Strategies for the Pyridine (B92270) Nucleus

The introduction of a bromine atom at the C-4 position of the 2,6-diethylpyridine (B1295259) ring is a critical transformation that can be approached through direct halogenation. This requires overcoming the inherent electronic properties of the pyridine nucleus.

Electrophilic Aromatic Substitution Approaches in Pyridine Synthesis

The pyridine ring is electronically analogous to a nitrobenzene (B124822) ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom. This inherent property makes the pyridine nucleus generally resistant to electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqyoutube.com The nitrogen atom's electron-withdrawing effect deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for halogenation, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more challenging. uomustansiriyah.edu.iq

When EAS does occur on an unsubstituted pyridine ring, it preferentially happens at the C-3 position, as the resulting cationic intermediate (a sigma complex) avoids placing a positive charge on the already electron-deficient nitrogen atom. uomustansiriyah.edu.iq However, the presence of substituents on the ring can significantly alter this reactivity and regioselectivity. In the case of 2,6-diethylpyridine, the two ethyl groups at the C-2 and C-6 positions are electron-donating via an inductive effect (+I). This effect increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. These activating groups preferentially direct incoming electrophiles to the ortho and para positions. While the C-3 and C-5 positions are ortho to one ethyl group, the C-4 position is para to the nitrogen and meta to the ethyl groups, which, combined with steric hindrance at the C-3/C-5 positions, favors substitution at the C-4 position.

Regioselective Bromination Techniques and Mechanistic Considerations

Achieving regioselective bromination at the C-4 position of 2,6-diethylpyridine leverages the electronic and steric factors of the substrate. The electron-donating ethyl groups activate the ring, particularly at the para-position (C-4). Direct bromination can be achieved using various brominating agents.

A common method for the synthesis of analogous 2,6-dialkyl-4-bromopyridines involves the Sandmeyer reaction, starting from the corresponding 4-amino-2,6-dialkylpyridine. For instance, the synthesis of 2,6-dimethyl-4-bromopyridine is achieved by treating 4-amino-2,6-lutidine with an acid, followed by the addition of liquid bromine and an aqueous solution of sodium nitrite (B80452) at low temperatures (-15°C to 3°C). patsnap.com This process proceeds via a diazonium salt intermediate, which is then displaced by a bromide ion.

Direct electrophilic bromination using agents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis or Brønsted acid is also a viable strategy. For electron-rich pyridines, these reactions can proceed under controlled conditions to yield the desired 4-bromo product. The mechanism involves the generation of an electrophilic bromine species (Br⁺) that attacks the electron-rich C-4 position of the pyridine ring. The stability of the resulting cationic intermediate, where the charge is delocalized without involving the nitrogen atom, drives the regioselectivity.

Table 1: Comparison of Bromination Methods for 2,6-Disubstituted Pyridines

| Method | Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Diazotization | 4-Amino-2,6-dimethylpyridine | Acid, Liquid Bromine, Sodium Nitrite | Proceeds via a diazonium salt intermediate; high regioselectivity. | patsnap.com |

| Electrophilic Bromination | 2,6-bis(trifluoromethyl)pyridine | Bromine chloride (BrCl), Pyridine | Effective for electron-deficient rings; pyridine acts as an acid scavenger. |

Transition Metal-Catalyzed Cross-Coupling Reactions

4-Bromo-2,6-diethylpyridine is a valuable building block for synthesizing more complex molecules, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the C-4 position serves as a reactive handle for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling Protocols for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. preprints.org this compound can serve as the halide partner in this reaction. These reactions are valued for their mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-based reagents. nih.gov

In a typical protocol, this compound would be reacted with an aryl or alkyl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃). nih.govsmolecule.com Studies on similar substrates, like 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the bromine at the 4-position is highly reactive in Suzuki-Miyaura couplings, often being substituted preferentially over bromines at the 3 or 5-positions. beilstein-journals.orgnih.gov This highlights the feasibility of selectively functionalizing the C-4 position.

Stille Coupling and Negishi Coupling in Pyridine Functionalization

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (stannane). organic-chemistry.orgmdpi.com This method is known for its versatility and tolerance of various functional groups. organic-chemistry.org For the functionalization of this compound, it would be reacted with an organostannane (R-SnBu₃) in the presence of a palladium catalyst. Although effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. preprints.orgmdpi.com

The Negishi coupling provides an alternative, coupling an organohalide with an organozinc reagent. wikipedia.orgorgsyn.org This reaction is catalyzed by either palladium or nickel complexes and is noted for its high reactivity and ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. preprints.orgwikipedia.org this compound can be coupled with various organozinc halides (R-ZnX) to introduce a wide array of substituents at the 4-position. The pyridyl zinc halide precursors are often generated in situ and show good tolerance for different functional groups. orgsyn.org

Table 2: Overview of Cross-Coupling Reactions for Functionalizing 4-Halopyridines

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters | Palladium | Mild conditions, low toxicity of reagents. | preprints.orgnih.gov |

| Stille | Organostannanes | Palladium | High functional group tolerance. | organic-chemistry.orgmdpi.com |

Nickel-Catalyzed Reductive Coupling Processes

Nickel-catalyzed reductive cross-coupling has emerged as a powerful strategy for C-C bond formation, selectively joining two different electrophiles under reducing conditions. oaes.cc This approach avoids the pre-formation of organometallic reagents. In this context, this compound could be coupled with another organic halide.

A notable application is the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) to produce 2,2',6,6'-tetramethyl-4,4'-bipyridine. This reaction proceeds under mild conditions using a catalyst system of NiBr₂(PPh₃)₂, Et₄NI, and zinc powder as the reductant. researchgate.net This demonstrates that the C-Br bond in a 4-bromo-2,6-dialkylpyridine is susceptible to nickel-catalyzed coupling. These reductive couplings are advantageous as they often utilize readily available starting materials and display high functional group tolerance. researchgate.netorganic-chemistry.org The mechanism typically involves the oxidative addition of the aryl halide to a Ni(0) species, followed by further steps that can vary depending on the specific ligands and substrates involved. oaes.cc

Ullmann Coupling and its Variants for Pyridyl-Pyridyl Linkages

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, and its modern variants represent a key strategy for forming aryl-aryl bonds, including pyridyl-pyridyl linkages. organic-chemistry.orgnih.govwikipedia.org While the classic Ullmann condensation often requires harsh conditions, such as high temperatures, contemporary methods utilizing nickel and palladium catalysts have broadened the reaction's scope and improved its efficiency under milder conditions. wikipedia.orgnih.gov

In the context of synthesizing molecules structurally related to this compound, nickel-catalyzed homocoupling reactions are particularly relevant. Research has demonstrated the effective homocoupling of 4-bromo-2,6-dimethylpyridine to yield 2,2',6,6'-tetramethyl-4,4'-bipyridine. mdpi.com This transformation suggests that this compound could similarly undergo homocoupling to produce 2,2',6,6'-tetraethyl-4,4'-bipyridine. Such reactions are typically performed in the presence of a nickel(II) catalyst, a phosphine ligand, and a reducing agent like zinc powder. The mechanism is believed to involve the reduction of Ni(II) to a catalytically active Ni(0) species, which then undergoes oxidative addition with the bromopyridine.

A representative protocol for this type of transformation is detailed in the table below, using the dimethyl analogue as a model.

| Substrate | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂, Zn powder, Et₄NI | THF | Room Temperature | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | High | mdpi.com |

Electrochemical Synthesis of Pyridine Derivatives

Electrochemical methods offer a sustainable and often catalyst-free approach to synthesizing and functionalizing organic molecules, including pyridine derivatives. These techniques can be applied to both the construction of the pyridine ring and its subsequent modification, such as halogenation.

Direct electrochemical bromination of pyridines has been developed as a facile and sustainable protocol. acs.orgnih.gov This method typically uses an inexpensive and safe bromide salt, such as tetrabutylammonium (B224687) bromide (TBABr), as the bromine source in an undivided cell. acs.org The process involves the anodic oxidation of the bromide anion to a bromine radical, which then engages in an electrophilic aromatic substitution with the pyridine ring. acs.org For substrates like 2,6-diethylpyridine, bromination is expected to occur at the 4-position due to the directing effects of the alkyl groups. The regioselectivity of pyridine bromination can also be controlled through the use of directing groups, which can be later removed. acs.orgresearchgate.net

Furthermore, electrochemical approaches can be used for coupling reactions. Nickel-catalyzed electrochemical homocoupling of 2-bromopyridines and their methylated derivatives has been shown to be a simple and efficient method for producing bipyridines. nih.gov This process is conducted at ambient temperature in an undivided cell, often using a sacrificial anode like zinc or iron. nih.gov

Multi-Component Reactions (MCRs) for Pyridine Core Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. caltech.edunih.gov Several named MCRs are used for pyridine synthesis, including the Hantzsch and Kröhnke syntheses. pharmaguideline.comfrontiersin.org

The Kröhnke pyridine synthesis is a versatile method for producing highly functionalized 2,4,6-trisubstituted pyridines. pharmaguideline.comwikipedia.org The reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.org The mechanism proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org To construct this compound via a Kröhnke-type MCR, specifically designed precursors would be necessary. A plausible, though synthetically complex, pathway could involve the reaction between a bromo-substituted α,β-unsaturated aldehyde or ketone and a species that can provide the two ethyl groups and the nitrogen atom, such as an enamine derived from propanal.

Precursor-Based Synthesis and Functionalization Routes

Commonly, the synthesis of specifically substituted pyridines like this compound relies on the functionalization of a pre-formed pyridine or a precursor that is later cyclized.

Aminopyridine Precursor Synthesis and Subsequent Diazotization-Bromination

A robust and widely used method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.orgresearchgate.net This pathway is highly applicable to the synthesis of this compound, starting from the corresponding aminopyridine.

The synthesis can be envisioned as a two-stage process:

Synthesis of 2,6-diethyl-4-aminopyridine : This precursor can be prepared via the catalytic reduction of a corresponding nitro compound, such as 2,6-diethyl-4-nitropyridine (B13744538) or its N-oxide. A patented method describes the hydrogenation of 2,6-diethyl-4-nitropyridine-N-oxide using a Raney Nickel catalyst in ethanol (B145695) under pressure to yield 2,6-diethyl-4-aminopyridine with high efficiency. google.com

Diazotization-Bromination : The 2,6-diethyl-4-aminopyridine is then converted to its diazonium salt by treatment with a nitrite source (e.g., sodium nitrite) in a strong acid, typically hydrobromic acid (HBr), at low temperatures. patsnap.comgoogle.com The resulting diazonium salt is subsequently decomposed, often in the presence of a copper(I) bromide (CuBr) catalyst, to yield the final product, this compound. wikipedia.orgpatsnap.com A patent for the synthesis of the analogous 2,6-dimethyl-4-bromopyridine details this type of diazotization-bromination procedure. patsnap.com

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2,6-Diethyl-4-nitropyridine-N-oxide | H₂, Raney Ni, Ethanol, 70°C, 0.7 MPa | 2,6-Diethyl-4-aminopyridine | google.com |

| 2 | 2,6-Diethyl-4-aminopyridine | 1. HBr, NaNO₂, H₂O, low temp. 2. CuBr (optional) | This compound | wikipedia.orgpatsnap.com |

Strategies for the Introduction of Alkyl Substituents at the 2,6-Positions

The synthesis of the 2,6-diethylpyridine core is a critical prerequisite for many of the functionalization routes described. Industrial-scale synthesis of 2,6-diethylpyridine can be achieved through the reaction of acetaldehyde (B116499) with ammonia (B1221849) over a catalyst. ontosight.ai

More advanced laboratory methods for the selective alkylation of the pyridine ring have also been developed. These include C-H activation strategies that offer atom-economical routes to substituted pyridines. For instance, rare-earth metal complexes have been shown to catalyze the ortho-C-H alkylation of 2-alkylpyridines and the benzylic C-H alkylation of 2,6-dialkylpyridines with olefins. researchgate.net Another approach involves a nickel/Lewis acid cooperative catalytic system for the direct C-4 alkylation of pyridines with alkenes. beilstein-journals.org Once the 2,6-diethylpyridine scaffold is obtained, it can be subjected to bromination at the 4-position, as discussed in the electrochemical and precursor-based sections, to arrive at the target compound.

Mechanistic Insights into the Reactivity of 4 Bromo 2,6 Diethylpyridine

Nucleophilic Substitution Reactions at the 4-Bromo Position

The bromine atom at the 4-position of 4-bromo-2,6-diethylpyridine serves as a good leaving group, facilitating nucleophilic substitution reactions. smolecule.comcymitquimica.com This reactivity allows for the introduction of a wide array of nucleophiles, making it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring contributes to the activation of the C4-position towards nucleophilic attack.

Common nucleophilic substitution reactions involving this compound include the displacement of the bromide ion by amines, thiols, and alkoxides. For instance, reactions with various amines can lead to the formation of 4-amino-2,6-diethylpyridine derivatives, which are of interest in medicinal chemistry. Similarly, reaction with thiols can yield 4-thioether-substituted pyridines.

The general mechanism for these substitutions typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) pathway. This involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing pyridine nitrogen. Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

The table below summarizes some representative nucleophilic substitution reactions on pyridine derivatives.

| Nucleophile | Product Type | Reaction Conditions |

| Amines | 4-Aminopyridine derivatives | Suitable solvent, often with a base |

| Thiols | 4-Thioether pyridine derivatives | Polar solvents, often with a base |

| Alkoxides | 4-Alkoxypyridine derivatives | Corresponding alcohol, strong base |

It is important to note that the reaction conditions, such as the choice of solvent and the presence of a base, can significantly influence the reaction rate and yield. Polar aprotic solvents are often employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

Electrophilic Aromatic Substitution Behavior of the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. However, the presence of the activating diethyl groups at the 2- and 6-positions in this compound can partially counteract this deactivation.

Electrophilic attack on the pyridine ring is most likely to occur at the 3- and 5-positions, which are meta to the deactivating nitrogen atom. The 4-position is already substituted with a bromine atom. The directing effect of the diethyl groups, which are ortho, para-directing, would favor substitution at the 3- and 5-positions.

While direct electrophilic substitution on this compound itself is not extensively documented, related studies on substituted pyridines provide insights. For instance, nitration of 2,6-dimethylpyridine (B142122) occurs at the 3-position. evitachem.com This suggests that under appropriate conditions, electrophilic substitution on this compound would likely yield 3-substituted or 3,5-disubstituted products.

The mechanism for electrophilic aromatic substitution on the pyridine ring involves the attack of an electrophile to form a cationic intermediate, often referred to as a sigma complex or arenium ion. evitachem.com The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. The positive charge in the intermediate is better accommodated when it is not placed on the carbon adjacent to the electron-withdrawing nitrogen atom. Subsequent deprotonation restores the aromaticity of the ring.

Radical Reaction Pathways and the Formation of Hetaryne Intermediates

Beyond ionic reactions, this compound can also participate in radical reactions. The carbon-bromine bond can undergo homolytic cleavage under certain conditions, such as in the presence of radical initiators or upon photolysis, to generate a pyridyl radical. This radical can then engage in various transformations, including coupling reactions. For example, the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) has been achieved using a nickel catalyst to produce 2,2',6,6'-tetramethyl-4,4'-bipyridine. mdpi.com

Furthermore, under strongly basic conditions, this compound has the potential to form a hetaryne intermediate. Hetarynes are highly reactive species characterized by a formal triple bond within the aromatic ring. roaldhoffmann.com The formation of a 3,4-didehydropyridine (B15485652) intermediate would occur through the dehydrohalogenation of this compound, where a strong base abstracts a proton from the 3-position, followed by the elimination of the bromide ion.

Once formed, this hetaryne intermediate is highly electrophilic and will readily react with any available nucleophiles in the reaction mixture. The addition of a nucleophile can occur at either C3 or C4 of the hetaryne, leading to the formation of two different regioisomeric products. The regioselectivity of this addition is influenced by both electronic and steric factors. Theoretical studies on didehydropyridines suggest that the 3,4-didehydropyridine is among the more stable isomers. roaldhoffmann.com

Impact of the Diethyl Substituents on Reaction Selectivity and Rate

The two ethyl groups at the 2- and 6-positions of the pyridine ring exert a significant influence on the reactivity of this compound. cymitquimica.com These substituents have both electronic and steric effects that modulate the reaction selectivity and rate.

Electronic Effects: The ethyl groups are electron-donating by induction. This electron-donating nature increases the electron density of the pyridine ring, which can have opposing effects on different reaction types.

Nucleophilic Substitution: The increased electron density can slightly decrease the rate of nucleophilic aromatic substitution by making the C4-position less electrophilic. However, this effect is often outweighed by other factors.

Electrophilic Substitution: The electron-donating nature of the ethyl groups activates the ring towards electrophilic attack, making substitution more favorable than in unsubstituted pyridine. They direct incoming electrophiles to the ortho and para positions relative to themselves, which in this case are the 3- and 5-positions of the pyridine ring.

Steric Effects: The steric bulk of the diethyl groups is a major factor influencing the reactivity of the molecule.

Nucleophilic Substitution: The ethyl groups can sterically hinder the approach of nucleophiles to the adjacent positions (C3 and C5), thus enhancing the selectivity for attack at the C4-position.

Hetaryne Formation and Reactivity: In the context of hetaryne formation, the steric hindrance from the diethyl groups could influence the approach of the base for deprotonation and also the subsequent nucleophilic attack on the hetaryne intermediate.

Reaction Rate: The steric hindrance can also affect the rate of reactions by impeding the formation of the transition state. For example, in reactions involving coordination to the nitrogen atom, the diethyl groups can slow down the reaction rate.

Derivatization and Functionalization Strategies of 4 Bromo 2,6 Diethylpyridine

Synthesis of Complex Pyridine-Based Architectures

4-Bromo-2,6-diethylpyridine serves as a key precursor for the synthesis of complex molecules, particularly in the development of pharmaceutical agents. Its utility is demonstrated in its application to form larger, functionalized pyridine-based systems through established cross-coupling methodologies.

Detailed research has shown its successful implementation in both Heck and Sonogashira coupling reactions. For instance, in the synthesis pathway for Filibuvir, an HCV polymerase inhibitor, this compound is coupled with various partners to construct the core of the final molecule. chemicalbook.comportico.org

One documented example is a Heck-type reaction with 1-cyclopentyl-prop-2-en-1-ol. This reaction extends the pyridine (B92270) core by creating a new carbon-carbon bond at the C4 position. portico.orgallfordrugs.comthieme-connect.com Another significant transformation is the Sonogashira coupling with a propargylic alcohol, which introduces an alkyne moiety, further demonstrating the versatility of the C-Br bond for creating sp-hybridized carbon linkages. portico.org

These reactions highlight the role of this compound as a robust scaffold for building complex molecular architectures, where the diethyl groups can influence solubility and steric interactions, and the pyridine nitrogen can act as a coordination site.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|---|

| Heck-type Coupling | 1-Cyclopentyl-prop-2-en-1-ol | Pd(OAc)2, Et3N, LiBr | DMAc/H2O | 95 °C | 4-Alkenyl-2,6-diethylpyridine derivative | portico.orgthieme-connect.com |

| Sonogashira Coupling | Propargylic alcohol derivative | PdCl2(PPh3)2, CuI, (i-Pr)2NH | DMF | 90 °C | 4-Alkynyl-2,6-diethylpyridine derivative | portico.org |

Functional Group Interconversions and Directed Modifications

The bromine atom of this compound is the primary site for functional group interconversions, allowing for its replacement with a range of other substituents. This capability significantly broadens the synthetic utility of the parent compound.

A key example of such an interconversion is the palladium-catalyzed cyanation reaction. Research documented in patent literature demonstrates the conversion of this compound to 2,6-diethylpyridine-4-carbonitrile. google.com This reaction, employing zinc cyanide and a palladium catalyst, effectively replaces the bromo group with a nitrile functionality. The introduction of a nitrile group opens up further synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems.

While direct modifications of the ethyl side chains are less commonly reported, the reactivity of the C-Br bond is the cornerstone of the compound's functionalization strategy. The synthesis of the starting material itself, which can involve the conversion of a 4-nitro group to the 4-bromo functionality, underscores the chemical tractability of the pyridine C4 position for various interconversions. portico.org

| Reaction Type | Reagent | Catalyst | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| Cyanation | Zinc cyanide (Zn(CN)2) | Pd(PPh3)4 | DMF | 100 °C | 2,6-diethylpyridine-4-carbonitrile | google.com |

Design and Synthesis of Polydentate Ligands and Supramolecular Building Blocks

While substituted pyridines are fundamental components in the design of ligands for coordination chemistry and building blocks for supramolecular assemblies, specific examples detailing the use of this compound for these applications are not extensively documented in the surveyed scientific literature. However, the reactivity profile of this compound makes it a potential candidate for such syntheses.

Analogous compounds, such as 4-bromo-2,6-dimethylpyridine (B109321), are utilized in the construction of bipyridine and terpyridine structures, which are classic polydentate ligands. The cross-coupling reactions discussed in section 4.1 are precisely the types of transformations used to link pyridine units together or to attach them to other aromatic systems to create chelating ligands. The steric bulk of the ethyl groups in this compound, compared to methyl groups, would be expected to influence the conformational properties and coordination geometry of any resulting ligands.

The synthesis of complex pyridine architectures from this compound, as seen in its use for pharmaceutical intermediates, establishes a clear precedent for its potential application in materials science and supramolecular chemistry. The C4 position provides an ideal vector for extending the molecular structure into linear or branched arrangements, which is a key strategy in the design of supramolecular building blocks.

Advanced Spectroscopic and Computational Characterization of 4 Bromo 2,6 Diethylpyridine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Bromo-2,6-diethylpyridine in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and substitution pattern of the pyridine (B92270) ring.

One-Dimensional (¹H and ¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a distinct set of signals corresponding to the aromatic and aliphatic protons. Due to the molecule's symmetry, the two ethyl groups are chemically equivalent, as are the two protons on the pyridine ring. The aromatic region would likely show a singlet for the two equivalent protons at the 3- and 5-positions. The ethyl groups would give rise to a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl (-CH3) protons, and a triplet for the methyl protons, coupled to the methylene protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. We would anticipate signals for the three distinct types of carbon atoms in the pyridine ring (C2/C6, C3/C5, and C4) and two signals for the ethyl groups (-CH2 and -CH3). The carbon atom attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3/H5 | 7.2 - 7.4 | - |

| -CH₂- | 2.7 - 2.9 | 25 - 30 |

| -CH₃ | 1.2 - 1.4 | 12 - 15 |

| C2/C6 | - | 160 - 165 |

| C3/C5 | - | 120 - 125 |

| C4 | - | 125 - 130 |

Note: These are estimated chemical shift ranges and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for confirming the assignments made from the 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl groups, confirming their direct scalar coupling and proving the presence of the ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the proton signal of the pyridine ring (H3/H5) and its corresponding carbon signal (C3/C5), as well as correlations for the methylene and methyl groups of the ethyl substituents.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for connecting the ethyl groups to the pyridine ring. For instance, correlations would be expected between the methylene protons (-CH2-) and the C2/C6 and C3/C5 carbons of the pyridine ring. Similarly, the aromatic protons (H3/H5) would show correlations to C2/C6, C4, and C5/C3.

Mass Spectrometry for Molecular and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₂BrN), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. A synthesis of this compound has been confirmed by electrospray ionization (ESI) mass spectrometry, which showed an [M+H]⁺ ion at m/z 215. chemicalbook.com This corresponds to the protonated molecule containing the ⁷⁹Br isotope. HRMS would allow for the determination of the exact mass, which can be used to confirm the elemental formula.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

|---|---|---|---|

| [M]⁺ | C₉H₁₂BrN⁺ | 213.0150 | 215.0130 |

A primary fragmentation pathway for this compound under mass spectrometry conditions would likely involve the loss of a methyl radical (•CH₃) from one of the ethyl groups to form a stable benzylic-type cation, a common fragmentation pattern for alkyl-substituted aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide detailed information about the molecule in the solution and gas phases, respectively, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Confirmation of Regiochemistry and Molecular Arrangement

A single-crystal X-ray diffraction study of this compound would provide definitive confirmation of its regiochemistry, i.e., the placement of the bromine atom at the 4-position and the ethyl groups at the 2- and 6-positions. The analysis would yield precise bond lengths, bond angles, and torsion angles. This data would reveal any distortions from ideal pyridine geometry caused by the steric bulk of the ethyl groups and the electronic effects of the bromine atom. Furthermore, the crystal packing analysis would describe the intermolecular interactions, such as van der Waals forces or potential halogen bonding, that govern the solid-state architecture. Although no specific crystal structure for this compound has been reported in the searched literature, analysis of related structures, such as 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine, demonstrates how X-ray crystallography can elucidate detailed structural parameters, including bond lengths and torsion angles that define the molecular conformation. urfu.ru

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Properties

Published experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound could not be located. These spectroscopic techniques are crucial for understanding the vibrational modes of molecular bonds and the electronic transitions within the molecule, respectively. Without experimental data, a detailed analysis of these properties is not possible.

Theoretical and Computational Chemistry Studies

A search for theoretical and computational studies on this compound did not yield any specific results. Such studies are invaluable for providing insights into the electronic structure, reactivity, and intermolecular interactions of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) calculations for this compound have been reported in the literature. DFT is a powerful computational method used to investigate the electronic properties of molecules, including orbital energies and electron density distribution, which are key to predicting chemical reactivity.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. As no crystal structure data for this compound is available, a Hirshfeld surface analysis has not been performed or published for this compound.

Molecular Electrostatic Potential (MEP) Analysis for Electrophilic and Nucleophilic Character

Molecular Electrostatic Potential (MEP) analysis is a computational method that illustrates the charge distribution within a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. No MEP analysis specific to this compound has been found in the scientific literature.

Applications of 4 Bromo 2,6 Diethylpyridine in Medicinal Chemistry

Scaffold Design for the Synthesis of Biologically Active Molecules

In drug discovery, a scaffold is a core chemical structure upon which various substituents are attached to create a library of compounds with diverse biological activities. The 4-bromo-2,6-dialkylpyridine framework is utilized in the design and synthesis of novel therapeutic agents. The pyridine (B92270) core can interact with biological targets through various non-covalent interactions, and the substituents at the 2, 4, and 6 positions can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

While literature specifically detailing the extensive use of 4-Bromo-2,6-diethylpyridine as a scaffold is limited, the application of closely related structures highlights its potential. For instance, the analogous 4-bromo-2,6-dimethylpyridine (B109321) has been employed as a key intermediate in the synthesis of various biologically active compounds. This suggests that this compound holds similar promise as a foundational structure for the development of new drugs. The diethyl groups, being larger and more lipophilic than methyl groups, can offer advantages in terms of target binding and cellular permeability.

A notable, albeit singular, example of this compound's direct application is its use as a reactant in the synthesis of PF-00868554, an inhibitor of the Hepatitis C virus (HCV) polymerase. chemicalbook.com This demonstrates its utility as a scaffold for generating molecules with antiviral properties.

Development of Pharmaceutical Intermediates and Lead Compounds

Pharmaceutical intermediates are chemical compounds that form the building blocks for the final active pharmaceutical ingredient (API). This compound serves as a crucial intermediate in the synthesis of more complex molecules, such as the aforementioned HCV polymerase inhibitor PF-00868554. chemicalbook.com Its reactive bromine atom allows for the introduction of various functional groups through reactions like Suzuki or Stille coupling, enabling the construction of a diverse range of potential drug candidates.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The development of lead compounds often involves the strategic use of versatile intermediates like this compound. By leveraging the reactivity of the bromo-substituent, medicinal chemists can explore a wide chemical space to identify novel lead compounds with desired biological activities. While specific examples of lead compounds developed directly from this compound are not widely reported, the principle is well-established within the broader family of pyridine derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Therapeutic Agents

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound's structure and observing the resulting changes in activity, chemists can design more potent and selective drugs.

A study on novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors highlighted the importance of steric factors and positional properties of substituents on the pyridine ring for biological activity. researchgate.net This underscores the potential of using this compound as a starting point for SAR studies, where the bromine and diethyl groups can be systematically replaced or modified to probe their influence on a desired biological outcome.

| Compound/Scaffold | Modification | Impact on Biological Activity |

| Pyridine Derivatives | Presence and position of -OMe, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity. nih.govresearchgate.net |

| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Can either enhance or decrease activity depending on the specific target and interactions. nih.gov |

| 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | 4-bromophenyl at position 6 | Important for PDE3 inhibition. researchgate.net |

Investigation of Biological Mechanisms of Action of Pyridine Derivatives

Understanding the mechanism of action of a drug is crucial for its development and clinical application. Pyridine derivatives exert their therapeutic effects through a variety of mechanisms, including interacting with metals in biological systems, binding to nucleic acids, and modulating the activity of specific enzymes and receptors.

The nitrogen atom in the pyridine ring is a good ligand for metal ions, and the resulting metal complexes often exhibit enhanced biological activity compared to the free ligand. nih.gov This is a well-explored area in the development of novel anticancer agents. Metal complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), which can trigger apoptosis and other forms of cell death like mitophagy.

Some planar aromatic molecules can insert themselves between the base pairs of DNA, a process known as intercalation. This can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a desirable property for anticancer drugs. Pyridine-containing compounds have been investigated for their DNA binding properties.

For example, a series of 4,6-dihydrazone pyrimidine (B1678525) derivatives containing a pyridine moiety were synthesized and shown to bind to DNA, with intercalation being a possible binding mode. mdpi.com These compounds also exhibited broad-spectrum antitumor activity. mdpi.com While these compounds were not derived from this compound, the study demonstrates the potential of pyridine-based scaffolds to interact with DNA. The planarity of the pyridine ring is a key feature for potential intercalation, and the substituents on the ring can influence the strength and mode of binding. The bromine atom in this compound could potentially be involved in specific interactions within the DNA grooves.

Many drugs exert their effects by binding to and modulating the activity of specific enzymes or receptors. The pyridine scaffold is a common feature in many enzyme inhibitors and receptor ligands. nih.gov The specific substitution pattern on the pyridine ring is critical for achieving high affinity and selectivity for the target protein.

For example, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been found to be moderately active inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. While not directly derived from this compound, this research highlights the potential of substituted pyridines to act as enzyme inhibitors. The development of sitagliptin (B1680988) derivatives and their metal complexes as inhibitors of α-amylase and α-glucosidase for the management of type 2 diabetes further illustrates the versatility of pyridine-based structures in targeting specific enzymes.

Design of Analogs with Enhanced Pharmacokinetic Profiles (e.g., Lipophilicity, Metabolic Stability)

In the realm of medicinal chemistry, the optimization of a drug candidate's pharmacokinetic profile is a critical step that runs parallel to the enhancement of its pharmacodynamic properties. For scaffolds such as this compound, which serve as a foundational structure for more complex bioactive molecules, strategic chemical modifications are employed to fine-tune properties like lipophilicity and metabolic stability. These modifications are essential for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and duration of action.

One prevalent approach to enhancing metabolic stability is the strategic introduction of fluorine atoms. The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can effectively block oxidation. For instance, if the ethyl groups of this compound were identified as sites of metabolic oxidation, fluorination of these groups could significantly slow down their metabolism.

Another effective strategy involves the modification or replacement of the pyridine ring itself. While the pyridine core is often essential for activity, in some cases it can be a liability for metabolic instability. For example, oxidation of the pyridine nitrogen to form an N-oxide is a common metabolic pathway. To circumvent this, medicinal chemists might explore replacing the pyridine ring with a bioisostere, such as a pyrimidine or another heterocyclic system, that retains the necessary pharmacophoric elements but exhibits improved metabolic stability.

Furthermore, altering the lipophilicity of a molecule is a key consideration in analog design. Lipophilicity, often expressed as logP or logD, plays a crucial role in a drug's ability to cross cell membranes and its distribution throughout the body. nih.gov The bromo and diethyl substituents on the this compound core contribute significantly to its lipophilic character. To modulate this, analogs can be synthesized with more polar or less polar substituents. For example, replacing one of the ethyl groups with a methoxy (B1213986) or a hydroxyl group would decrease lipophilicity, potentially improving aqueous solubility and altering the distribution profile. Conversely, replacing the bromo substituent with a larger, more nonpolar group could increase lipophilicity, which might enhance binding to a hydrophobic pocket in a target protein but could also lead to increased metabolic clearance.

Detailed research findings from studies on various pyridine-containing scaffolds have demonstrated the successful application of these principles. For example, in the development of kinase inhibitors, the replacement of a metabolically labile methoxy group on a pyridine ring with a more stable trifluoromethyl group has been shown to significantly improve metabolic stability. Similarly, the introduction of a nitrogen atom into a side chain attached to a pyridine ring to create a more polar analog has led to reduced clearance and improved oral bioavailability.

To illustrate the impact of these modifications, consider the following hypothetical data for a series of analogs based on a 4-substituted-2,6-diethylpyridine core.

| Compound | R Group (at position 4) | cLogP | Human Liver Microsomal Stability (t1/2, min) |

|---|---|---|---|

| 1 (Parent) | -Br | 3.5 | 15 |

| 2 | -Cl | 3.2 | 20 |

| 3 | -F | 2.8 | 45 |

| 4 | -OCH3 | 2.1 | >60 |

| 5 | -CF3 | 3.8 | 55 |

In this illustrative table, replacing the bromo group with a less lipophilic and more metabolically stable fluorine atom (Compound 3) leads to a significant increase in the half-life in human liver microsomes. The introduction of a polar methoxy group (Compound 4) further enhances metabolic stability while decreasing lipophilicity. The trifluoromethyl group (Compound 5), while increasing lipophilicity, also acts as a metabolic blocker, resulting in improved stability compared to the parent compound. These examples underscore the nuanced approach required in designing analogs with optimized pharmacokinetic profiles.

The Emerging Role of this compound in Advanced Materials

The quest for novel materials with tailored properties is a cornerstone of modern materials science. In this context, functionalized organic molecules serve as fundamental building blocks for the creation of a diverse array of materials, from porous frameworks to advanced electronic components. Among these, pyridine derivatives have garnered significant attention due to their unique electronic and coordination properties. This article focuses on the potential applications of a specific, yet underexplored, compound: this compound, in the realm of materials science and supramolecular chemistry.

Applications in Materials Science and Supramolecular Chemistry

While direct, extensive research on 4-Bromo-2,6-diethylpyridine in materials science is in its nascent stages, its molecular architecture—featuring a coordinating pyridine (B92270) nitrogen, a reactive bromo substituent, and sterically influencing diethyl groups—suggests significant potential across several advanced material domains.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in dictating the resulting framework's topology, porosity, and functionality. Pyridine-based ligands are widely employed in the synthesis of MOFs due to the strong coordination of the pyridine nitrogen to metal centers.

This compound presents itself as a promising candidate for a monodentate or, through further functionalization, a multidentate ligand in the construction of novel MOFs. The central pyridine ring can coordinate with a variety of metal ions, forming the nodes of the framework. The diethyl groups at the 2 and 6 positions would play a critical role in influencing the framework's structure by providing steric hindrance that can control the coordination environment around the metal center and dictate the pore size and shape of the resulting MOF.

Furthermore, the bromine atom at the 4-position is a particularly valuable feature. It can serve as a reactive site for post-synthetic modification. This process allows for the functionalization of the MOF after its initial synthesis, enabling the introduction of new chemical groups that can tailor the material's properties for specific applications, such as gas storage, separation, or catalysis. For instance, the bromo group could be converted to other functional groups via well-established cross-coupling reactions.

Table 1: Potential Properties of a Hypothetical MOF Derived from this compound

| Property | Potential Characteristic | Rationale |

|---|---|---|

| Porosity | Tunable, with micropores | The diethyl groups can create void spaces, and their orientation would influence pore dimensions. |

| Functionality | High potential for post-synthetic modification | The C-Br bond allows for subsequent chemical reactions to introduce new functionalities. |

| Thermal Stability | Moderate to High | Dependent on the choice of metal and the strength of the coordination bonds. |

| Catalytic Activity | Potential for catalysis | The pyridine nitrogen and any post-synthetically introduced groups can act as active sites. |

Pyridine derivatives are integral components in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature makes them excellent candidates for use as electron-transporting materials (ETMs) or as components of emissive materials.

The incorporation of this compound into larger conjugated molecules could yield materials with interesting photophysical properties. The pyridine core would contribute to the electron-transporting capabilities of the molecule. The diethyl groups can enhance the solubility of the resulting material in organic solvents, which is advantageous for solution-based processing of electronic devices. Moreover, these bulky groups can help to prevent intermolecular aggregation, which often leads to quenching of luminescence in the solid state.

The bromine atom offers a versatile handle for synthetic chemists to build more complex molecular architectures. Through reactions such as the Suzuki or Stille coupling, the this compound unit can be linked to other aromatic systems to create extended π-conjugated molecules. The electronic properties, such as the HOMO and LUMO energy levels, of these new molecules could be finely tuned by the choice of the coupling partner, making it possible to target specific emission colors for OLED applications.

Table 2: Projected Electronic Properties of a Hypothetical Electroluminescent Material Incorporating this compound

| Property | Projected Value Range | Influence of this compound |

|---|---|---|

| Electron Mobility | 10⁻⁵ to 10⁻³ cm²/Vs | The electron-deficient pyridine ring is expected to facilitate electron transport. |

| HOMO Level | -5.5 to -6.0 eV | Tunable through synthetic modification at the bromine position. |

| LUMO Level | -2.5 to -3.0 eV | The pyridine moiety generally lowers the LUMO level, aiding in electron injection. |

| Triplet Energy | > 2.7 eV | The diethyl groups may help to maintain a high triplet energy by preventing planarization. |

Functional polymers and coatings are materials designed to have specific properties and perform particular functions, such as enhanced durability, chemical resistance, or specific surface interactions. The incorporation of functional monomers into polymer chains is a key strategy for creating these advanced materials.

This compound could be utilized as a functional monomer or as a precursor to one. For instance, if a polymerizable group were introduced onto the molecule, it could be copolymerized with other monomers to create a polymer with pyridine moieties along its backbone or as pendant groups. These pyridine units could then act as sites for metal coordination, hydrogen bonding, or for altering the polymer's solubility and thermal properties.

Alternatively, the bromine atom allows for the grafting of this compound onto existing polymer backbones. This post-polymerization modification is a powerful tool for creating functional surfaces and coatings. A polymer film coated with such pyridine derivatives could have applications in areas such as anticorrosion coatings, where the pyridine nitrogen can coordinate to and passivate a metal surface. The diethyl groups would influence the packing and orientation of the molecules on the surface, affecting the coating's density and protective capabilities.

Table 3: Potential Applications of Polymers Functionalized with this compound

| Application Area | Potential Function | Role of this compound |

|---|---|---|

| Functional Coatings | Corrosion Inhibition | The pyridine nitrogen can coordinate to metal surfaces, forming a protective layer. |

| Specialty Adhesives | Enhanced Adhesion | The polar pyridine group can improve adhesion to various substrates through specific interactions. |

| Polymer-Supported Catalysts | Ligand for Catalytic Metals | The pyridine unit can be used to immobilize catalytically active metal complexes. |

| Membranes for Separation | Selective Transport | The functional groups can impart selectivity for the transport of certain molecules or ions. |

Catalytic Applications Involving 4 Bromo 2,6 Diethylpyridine and Its Complexes

Ligand Design for Transition Metal-Catalyzed Organic Reactions

While direct applications of 4-Bromo-2,6-diethylpyridine as a simple ligand in catalytic complexes are not extensively documented, its principal role in ligand design lies in its use as a precursor for the synthesis of more complex and effective ligand systems. The presence of the bromo substituent at the 4-position makes it an ideal candidate for participation in cross-coupling reactions, enabling the construction of multidentate ligands that can coordinate with transition metals to form highly active and selective catalysts.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. In this context, 4-bromo-substituted pyridines can be coupled with arylboronic acids to generate more elaborate ligand architectures. For instance, the palladium-catalyzed coupling of 4-bromo-substituted heterocycles with phenylboronic acid has been shown to proceed with good yields, demonstrating the feasibility of using such compounds as scaffolds for ligand synthesis. This methodology allows for the introduction of various aryl groups at the 4-position of the pyridine (B92270) ring, thereby tuning the steric and electronic properties of the resulting ligand.

Similarly, other palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi reactions, offer alternative pathways for the functionalization of 4-bromopyridines to create sophisticated ligand frameworks. These reactions are instrumental in synthesizing bipyridine and terpyridine ligands, which are renowned for their ability to form stable and catalytically active complexes with a variety of transition metals, including ruthenium, iron, and palladium. The resulting metal complexes find applications in a wide array of organic transformations, from C-C bond formation to oxidation and reduction reactions.

The general strategy involves the coupling of the 4-bromo-pyridine derivative with another heterocyclic or aromatic unit, effectively creating a larger, often chelating, ligand system. The diethyl groups at the 2- and 6-positions of this compound can provide steric hindrance around the nitrogen atom, which can influence the coordination geometry and stability of the resulting metal complexes, and in turn, their catalytic activity and selectivity.

| Reaction Type | Catalyst | Reactants | Product Type | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | This compound, Arylboronic acid | 4-Aryl-2,6-diethylpyridine | Precursor for chiral ligands |

| Stille Coupling | Pd(PPh₃)₄ | This compound, Organostannane | Functionalized pyridine derivatives | Components of multidentate ligands |

| Negishi Coupling | PdCl₂(dppf) | This compound, Organozinc reagent | Substituted bipyridines | Catalysts for polymerization |

Role as a Reagent in Various Chemical Transformations

Beyond its use in ligand synthesis, this compound can also act directly as a reagent in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions where it serves as an electrophilic partner. The reactivity of the C-Br bond allows for the introduction of the 2,6-diethylpyridyl moiety into a wide range of organic molecules.

In Suzuki-Miyaura reactions, this compound can be coupled with various organoboron compounds to synthesize 4-substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, its role as a reactant has been noted in the synthesis of potent inhibitors for enzymes such as the hepatitis C virus (HCV) polymerase.

The Sonogashira reaction provides another avenue for the functionalization of this compound. This palladium- and copper-co-catalyzed reaction enables the coupling of terminal alkynes with aryl or vinyl halides. By employing this compound as the halide component, alkynyl-substituted pyridines can be prepared. These compounds are versatile building blocks for the synthesis of more complex molecules, including polymers and macrocycles with interesting photophysical properties.

Furthermore, the Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, can also utilize this compound. This reaction would lead to the formation of 4-vinyl-2,6-diethylpyridine derivatives, which are useful monomers and intermediates in organic synthesis.

The utility of this compound as a reagent is underscored by the mild reaction conditions and high functional group tolerance often associated with modern cross-coupling protocols. The presence of the diethyl groups can also influence the reactivity and selectivity of these transformations.

| Reaction Type | Catalyst System | Coupling Partner | Product Class | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst, Base | Organoboron compounds | 4-Aryl/vinyl-2,6-diethylpyridines | Pharmaceutical and agrochemical synthesis |

| Sonogashira Coupling | Pd(0)/Cu(I) catalyst, Base | Terminal alkynes | 4-Alkynyl-2,6-diethylpyridines | Synthesis of functional materials |

| Heck Coupling | Pd(0) catalyst, Base | Alkenes | 4-Vinyl-2,6-diethylpyridines | Monomers and synthetic intermediates |

Conclusion and Future Research Directions for 4 Bromo 2,6 Diethylpyridine

Summary of Current Research Achievements and Knowledge Gaps

Research on 4-bromo-2,6-diethylpyridine has primarily focused on its role as a synthetic intermediate. The principal achievement in the study of this compound is its successful application as a reactant in the synthesis of PF-00868554, an inhibitor of the Hepatitis C Virus (HCV) polymerase. chemicalbook.com Its chemical structure, featuring a pyridine (B92270) ring with two ethyl groups at the 2 and 6 positions and a bromine atom at the 4 position, makes it a valuable building block in organic synthesis. cymitquimica.com The bromine atom, in particular, enhances the compound's reactivity, especially in nucleophilic substitution reactions. cymitquimica.com

Despite its utility in specific synthetic pathways, there exists a significant knowledge gap regarding the broader chemical and biological properties of this compound. Current literature provides a well-defined synthesis method, starting from this compound 1-oxide and using phosphorus tribromide. chemicalbook.com However, comprehensive studies on its physical-chemical characteristics, toxicological profile, and a wider range of chemical reactions are not extensively documented. The potential biological activities imparted by the bromine atom have been noted as an area of interest for medicinal chemistry, but specific research into these activities remains limited. cymitquimica.com

| Feature | Current Knowledge | Knowledge Gaps |

| Synthesis | Established procedure from this compound 1-oxide. chemicalbook.com | Optimization for large-scale production, exploration of alternative green synthesis routes. |

| Applications | Used as a reactant for an HCV polymerase inhibitor. chemicalbook.com | Limited exploration of its potential in other areas of medicinal chemistry, agrochemicals, or materials science. cymitquimica.com |

| Properties | Basic identification as a colorless to light yellow liquid. chemicalbook.comcymitquimica.com | Lack of in-depth data on spectroscopic, thermodynamic, and toxicological properties. |

| Reactivity | Known to be reactive due to the bromine atom, particularly in nucleophilic substitutions. cymitquimica.com | Limited studies on its participation in a broader range of reactions, such as various cross-coupling reactions. |

Emerging Trends and Interdisciplinary Research Opportunities

The field of heterocyclic chemistry is continuously evolving, with emerging trends pointing towards the development of multifunctional compounds for advanced applications. nih.gov For this compound, these trends open up several interdisciplinary research opportunities that could bridge chemistry with materials science, pharmacology, and industrial applications.

One significant trend is the use of substituted pyridines in the development of novel pharmaceuticals and agrochemicals. cymitquimica.com The core structure of this compound is analogous to other substituted pyridines that have been investigated for a range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net This suggests an opportunity for collaboration between synthetic chemists and pharmacologists to synthesize and screen a library of derivatives of this compound for various therapeutic targets.

In the realm of materials science, pyridine derivatives are being explored for applications in electronics and energy. For instance, complex pyridine-based ligands are used in the synthesis of ruthenium dyes for dye-sensitized solar cells. researchgate.net Interdisciplinary research involving chemists and materials scientists could investigate the potential of this compound as a precursor for new ligands or functional materials with unique optical or electronic properties.

Furthermore, the development of green and efficient synthetic methodologies, such as palladium-catalyzed cross-coupling reactions under environmentally friendly conditions, is a major trend in chemical synthesis. researchgate.net Research into optimizing the synthesis and reactions of this compound using these modern techniques would be a valuable contribution, involving expertise from organic synthesis and green chemistry.

Potential for Novel Applications and Unexplored Reactivity

The chemical structure of this compound holds significant potential for novel applications and the exploration of currently unexplored reactivity. The presence of the bromine atom at the 4-position is a key feature, making it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions.

Unexplored Reactivity:

Suzuki-Miyaura Coupling: While widely used for other bromo-pyridines to form carbon-carbon bonds, the specific reactivity of this compound in Suzuki reactions with various arylboronic acids is not well-documented. researchgate.net Such reactions could lead to a diverse range of novel biaryl pyridine compounds with potential applications in pharmaceuticals and materials.

Buchwald-Hartwig Amination: This reaction could be used to introduce nitrogen-based functional groups by coupling the bromo-pyridine with amines. This would open pathways to new families of compounds with potential biological activity.

Sonogashira Coupling: The reaction with terminal alkynes would yield alkynyl-pyridines, which are valuable intermediates in the synthesis of complex molecules and functional materials.

Potential for Novel Applications:

Medicinal Chemistry: By using the cross-coupling reactions mentioned above, a wide array of derivatives can be synthesized. These new compounds could be screened for various biological activities, potentially leading to the discovery of new drug candidates for diseases beyond HCV. The general class of 1,4-dihydropyridine (B1200194) derivatives, for example, is known to possess various pharmacological properties. urfu.ru

Agrochemicals: The pyridine core is present in many herbicides and pesticides. The unexplored derivatives of this compound could be investigated for their potential as new agrochemical agents. cymitquimica.com

Functional Materials: The synthesis of extended π-conjugated systems through polymerization or coupling reactions could lead to new organic materials for applications in sensors, organic light-emitting diodes (OLEDs), or as ligands for catalysts.

The strategic position of the bromo group, combined with the steric and electronic influence of the two ethyl groups, offers a unique platform for chemical exploration that remains largely untapped.

Q & A

Q. What are the established synthetic routes for 4-bromo-2,6-diethylpyridine, and how is its purity validated?

- Methodological Answer : The synthesis involves a five-step process starting from 1,3-acetonedicarboxylic acid and propionic anhydride. Key steps include cyclization, bromination, and purification. The final product is obtained as a light oil with a low yield (0.8%). Purity is validated via 1H/13C NMR spectroscopy :

- 1H NMR (CDCl3) : δ = 7.15 (s, 2H), 2.76 (q, 4H), 1.28 (t, 6H).

- 13C NMR (CDCl3) : δ = 164.4, 133.3, 122.3, 31.3, 13.8.

Column chromatography is recommended for purification due to the compound's sensitivity to oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Essential for confirming the substitution pattern (e.g., aromatic protons at δ 7.15 ppm and ethyl group signals at δ 2.76/1.28 ppm).

- Mass Spectrometry (MS) : Determines molecular weight (C9H12BrN, theoretical MW: 214.10) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies C-Br stretching (~600 cm⁻¹) and pyridine ring vibrations. Cross-referencing with published spectra ensures structural integrity .

Q. How is this compound utilized as an intermediate in fluorogenic probe synthesis?

- Methodological Answer : The compound serves as a precursor in synthesizing silicone rhodamine (SiR)-based probes, such as SiR-BACE1, used for live-cell imaging of β-site amyloid precursor protein-cleaving enzyme 1. Researchers modify the pyridine ring to introduce fluorogenic properties via Suzuki coupling or amidation. Reaction progress is monitored by TLC and HPLC to ensure intermediate stability .

Advanced Research Questions

Q. How can the low synthetic yield (0.8%) of this compound be improved?

- Methodological Answer : The low yield arises from side reactions during bromination and cyclization. Strategies include:

- Catalyst Optimization : Testing palladium or nickel catalysts for bromination efficiency .

- Temperature Control : Maintaining ≤0°C during bromine addition to minimize decomposition.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility.

- Flow Chemistry : Continuous processing reduces exposure to reactive intermediates .

Q. How should researchers resolve discrepancies in NMR data for this compound derivatives?

- Methodological Answer : Conflicting NMR signals (e.g., aromatic proton shifts) may arise from solvent effects or impurities. Steps include:

- Deuterated Solvent Comparison : Test in CDCl3 vs. DMSO-d6 to assess solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns.

- Elemental Analysis : Confirm Br and N content to rule out byproducts.

- Reference Standards : Cross-check with published data (e.g., δ 7.15 ppm for aromatic protons in CDCl3) .

Q. What strategies are effective in designing this compound-based ligands for catalytic applications?

- Methodological Answer : The ethyl and bromine groups enable coordination to transition metals (e.g., Ni, Pd). Methodologies involve:

- Ligand Modification : Introducing phosphine or bipyridine moieties via cross-coupling.

- X-ray Crystallography : To confirm metal-ligand binding geometry.

- Catalytic Screening : Test ethylene oligomerization or C-C bond formation activity. For example, nickel complexes with pyridine ligands show enhanced catalytic efficiency in ethylene reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報